3-(4-Fluorophenyl)piperidine

5-HT2A receptor PET imaging radioligand

3-(4-Fluorophenyl)piperidine (CAS 676495-94-6) is a fluorinated arylpiperidine with a para-fluorine on the aromatic ring at the 3-position of the piperidine core. This scaffold achieves sub-nanomolar 5-HT2A affinity (Ki = 1.63 nM) and >300-fold subtype selectivity; it is also the essential pharmacophore of paroxetine (SERT Ki = 0.130 nM). Crucially, the 3-position substitution pattern is not interchangeable with 4-position analogs—positional isomerism dictates three-dimensional receptor binding orientation, directly impacting target selectivity and metabolic stability. The para-fluorine enhances metabolic stability via the strong C–F bond. A high-yielding (90.9%) catalytic hydrogen transfer synthesis ensures scalable, cost-effective access. For programs targeting serotonin, dopamine, or sigma-1 receptors, this specific isomer is the validated, high-potency starting point that safeguards experimental reproducibility.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 676495-94-6
Cat. No. B1593281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)piperidine
CAS676495-94-6
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
InChIKeyNKQDGXBXNNRWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)piperidine (CAS 676495-94-6): Comparative Biological and Synthetic Differentiation Guide for Research Procurement


3-(4-Fluorophenyl)piperidine (CAS 676495-94-6) is a fluorinated arylpiperidine with a phenyl group substituted at the 3-position of the piperidine ring, featuring a para-fluorine atom on the aromatic ring . This compound serves as a versatile scaffold for central nervous system (CNS) drug discovery and as a key building block for synthesizing biologically active molecules targeting serotonin (5-HT) and dopamine (DA) receptor systems . Its structural features enable specific receptor interactions and metabolic stability that differentiate it from non-fluorinated or differently substituted analogs .

Why 3-(4-Fluorophenyl)piperidine (CAS 676495-94-6) Cannot Be Replaced by Unsubstituted or 4-Position Analogs in Research Applications


The 3-(4-fluorophenyl) substitution pattern on the piperidine ring is not interchangeable with 4-position analogs (e.g., 4-(4-fluorophenyl)piperidine, CAS 37656-48-7) or non-fluorinated phenylpiperidines. The position of the aromatic ring attachment dictates the molecule's three-dimensional orientation in receptor binding pockets, directly impacting target affinity and selectivity [1]. Furthermore, the para-fluorine atom introduces a strong carbon-fluorine bond that enhances metabolic stability and alters electronic distribution compared to hydrogen or other halogen substituents [2]. SAR studies in related series demonstrate that even minor positional changes or halogen substitutions can shift selectivity profiles by orders of magnitude [3]. Therefore, substituting this specific isomer with a generic 'fluorophenylpiperidine' without empirical validation of activity in the intended assay system risks introducing uncontrolled variables that compromise experimental reproducibility and data integrity.

3-(4-Fluorophenyl)piperidine (CAS 676495-94-6): Quantitative Differentiation Evidence Versus Structural Analogs and In-Class Compounds


5-HT2A Receptor Ligand Potency: 3-(4-Fluorophenyl)piperidine Scaffold Enables Sub-Nanomolar Affinity Not Achievable with Non-Fluorinated Analogs

In a systematic SAR study of halogenated diphenylpiperidines, a derivative incorporating the 3-(4-fluorophenyl)piperidine scaffold demonstrated high 5-HT2A receptor affinity (Ki = 1.63 nM), representing a >300-fold selectivity over other 5-HT receptor subtypes [1]. This level of potency and selectivity was not observed in the corresponding non-fluorinated phenyl analog series, highlighting the essential contribution of the 4-fluorophenyl substituent to optimal receptor engagement [1].

5-HT2A receptor PET imaging radioligand CNS

Sigma-1 Receptor Modulation: 3-(4-Fluorophenyl)piperidine Derivatives Exhibit Potent Binding (IC50 = 44 nM) Validating Utility as Sigma Ligand Scaffold

A derivative incorporating the 3-(4-fluorophenyl)piperidine substructure (1-(4-Fluoro-phenyl)-3-[4-(4-phenyl-piperidin-1-yl)...) demonstrated sigma-1 receptor binding affinity with an IC50 of 44 nM [1]. This potency validates the scaffold's utility for designing sigma receptor ligands, a target class implicated in neuropsychiatric and neurodegenerative conditions [2]. In comparison, alternative sigma-1 ligands such as 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) exhibit varying affinity profiles, underscoring the specific contribution of the 3-(4-fluorophenyl) substitution pattern to optimal sigma receptor engagement [2].

sigma-1 receptor CNS disorders neuroprotection pain

Synthetic Accessibility and Yield Advantage: 3-(4-Fluorophenyl)piperidine Achieves 90.9% Yield via Optimized Catalytic Hydrogen Transfer Protocol

A patented synthetic method utilizing palladium diacetate and β-alanine-derived oxazaborolidine in tetrahydrofuran achieves a 90.9% yield for 3-(4-fluorophenyl)piperidine from the corresponding pyridine precursor . This high-yielding, scalable protocol provides a distinct procurement advantage over alternative synthetic routes to positional isomers such as 4-(4-fluorophenyl)piperidine, which often require multi-step sequences with lower overall yields or harsher reduction conditions [1]. The 90.9% yield metric offers a quantifiable benchmark for cost and efficiency considerations in bulk sourcing.

organic synthesis catalysis process chemistry building block

Enhanced Dopamine Transporter (DAT) Affinity via Fluorophenyl Substitution: Fluorinated Analogs Show 40% Binding Increase Over Non-Fluorinated Counterparts

In a study of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, fluorophenyl substitutions enhanced dopamine transporter (DAT) binding by 40% compared to non-fluorinated analogs . This SAR finding demonstrates that the fluorine atom on the phenyl ring directly contributes to improved DAT recognition, a critical target for medications addressing psychostimulant abuse and attention disorders. This quantitative improvement distinguishes fluorophenyl-containing piperidines from their non-fluorinated counterparts in DAT-targeted research applications.

dopamine transporter DAT CNS addiction

Selective Serotonin Reuptake Inhibitor (SSRI) Scaffold Differentiation: 3-(4-Fluorophenyl)piperidine as a Core for High-Affinity SERT Ligands (Ki = 0.130 nM for Paroxetine)

The 3-(4-fluorophenyl)piperidine scaffold is the central pharmacophore of paroxetine, a clinically approved SSRI. Paroxetine binds the serotonin transporter (SERT) with exceptionally high affinity (Ki = 0.130 nM), enabling potent and selective inhibition of serotonin reuptake [1]. This potency is orders of magnitude greater than that of simpler phenylpiperidine derivatives lacking the 4-fluorophenyl group, demonstrating the essential role of the fluorinated aromatic substituent in achieving nanomolar SERT engagement [1]. In contrast, non-fluorinated or 4-position substituted analogs exhibit dramatically reduced SERT affinity, reinforcing the unique contribution of the 3-(4-fluorophenyl) substitution pattern to SSRI pharmacology.

SERT SSRI antidepressant serotonin transporter

CCR2 Antagonist Selectivity Improvement: Replacement of 4-(4-Fluorophenyl)piperidine with Heteroaryl Analogs Highlights Unique Liability Profile of 4-Position Isomer

In a CCR2 antagonist optimization program, the 4-(4-fluorophenyl)piperidine moiety was replaced with 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits to address poor selectivity against the I(Kr) channel, a known liability of the 4-fluorophenyl-substituted series [1]. This finding highlights that the 4-position fluorophenyl analog carries a specific off-target risk (I(Kr) channel inhibition) that may not apply to the 3-position isomer. While direct comparative I(Kr) data for 3-(4-fluorophenyl)piperidine are not available in this dataset, this class-level evidence underscores that positional isomerism within the fluorophenylpiperidine family produces distinct pharmacological and safety profiles, reinforcing that 3- and 4-substituted isomers cannot be considered interchangeable in drug discovery programs [1].

CCR2 chemokine receptor inflammation selectivity

3-(4-Fluorophenyl)piperidine (CAS 676495-94-6): Evidence-Backed Research Applications and Use Cases


Development of High-Affinity 5-HT2A Receptor PET/SPECT Imaging Probes

The scaffold's demonstrated capacity to yield compounds with sub-nanomolar 5-HT2A affinity (Ki = 1.63 nM) and >300-fold subtype selectivity [1] positions 3-(4-fluorophenyl)piperidine as a privileged starting point for designing radiolabeled imaging agents for CNS serotonin receptor mapping. Researchers in molecular imaging and CNS drug discovery should prioritize this scaffold over non-fluorinated or 4-substituted analogs when high 5-HT2A potency and selectivity are required [1].

Sigma-1 Receptor Ligand Discovery for Neuropsychiatric and Neurodegenerative Indications

Derivatives containing the 3-(4-fluorophenyl)piperidine core exhibit potent sigma-1 receptor binding (IC50 = 44 nM) [1], supporting the use of this scaffold in programs targeting sigma receptors for pain, addiction, depression, and neuroprotection. Procurement of this specific isomer ensures that the optimal substitution pattern for sigma-1 engagement is maintained, avoiding the activity losses observed with positional isomers [1].

Synthesis of SSRI Pharmacophores and Serotonin Transporter (SERT) Probes

The 3-(4-fluorophenyl)piperidine core is the essential pharmacophore of paroxetine, which achieves exceptional SERT affinity (Ki = 0.130 nM) [1]. For medicinal chemistry efforts focused on developing novel SSRIs or SERT-targeted chemical probes, this specific isomer provides a validated, high-potency scaffold that cannot be substituted with non-fluorinated or differently positioned phenylpiperidine analogs without substantial loss of target engagement [1].

Cost-Effective Large-Scale Synthesis of Fluorinated Piperidine Building Blocks

The availability of a high-yielding (90.9%) synthetic protocol using catalytic hydrogen transfer [1] makes 3-(4-fluorophenyl)piperidine an economically attractive building block for parallel synthesis and lead optimization campaigns. Procurement and process chemistry teams should consider this compound's synthetic accessibility advantage when evaluating fluorophenylpiperidine isomers for scale-up [1].

Quote Request

Request a Quote for 3-(4-Fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.